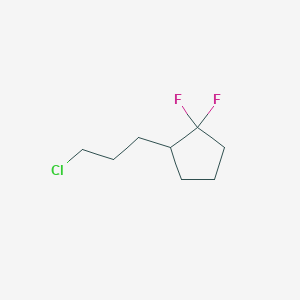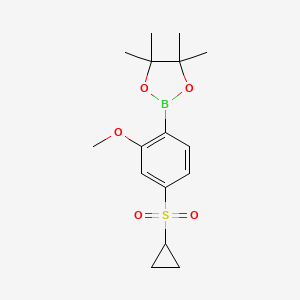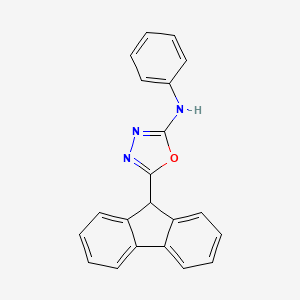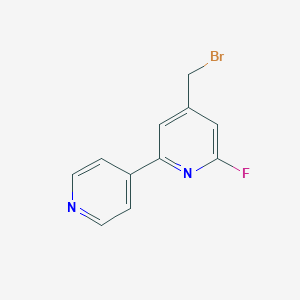
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that combines the structural features of an amino acid derivative and a trifluoroacetate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-phenylpropanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process involves dissolving (S)-2-Amino-3-phenylpropanamide in an appropriate solvent, followed by the addition of trifluoroacetic acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by evaporation of the solvent and recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanamide: Lacks the trifluoroacetate moiety, which may affect its stability and reactivity.
2-Amino-3-phenylpropanoic acid: Similar structure but different functional groups, leading to different chemical properties.
Trifluoroacetic acid derivatives: Share the trifluoroacetate moiety but differ in the amino acid component.
Uniqueness
(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is unique due to the combination of the amino acid derivative and the trifluoroacetate salt. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H13F3N2O3 |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5,8H,6,10H2,(H2,11,12);(H,6,7)/t8-;/m0./s1 |
InChI Key |
FUYYFIGVJAJEMM-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)

![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)



![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)



